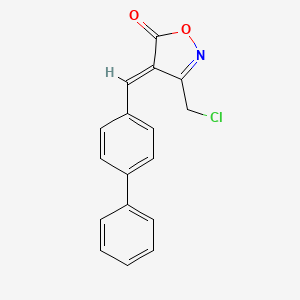

(4E)-4-(Biphenyl-4-ylmethylene)-3-(chloromethyl)-isoxazol-5(4H)-one

描述

属性

IUPAC Name |

(4E)-3-(chloromethyl)-4-[(4-phenylphenyl)methylidene]-1,2-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c18-11-16-15(17(20)21-19-16)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-10H,11H2/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPYHLURKPXZOF-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C=C3C(=NOC3=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/3\C(=NOC3=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Key Steps :

Isoxazole Ring Formation :

A ketone or aldehyde precursor reacts with hydroxylamine hydrochloride to form an oxime intermediate, followed by cyclization under acidic or thermal conditions. For example:Ethyl acetoacetate + NH₂OH·HCl → Oxime intermediate → Cyclization → Isoxazole derivativeBiphenyl Methylene Introduction :

Aldol condensation between the isoxazole intermediate and biphenyl-4-carbaldehyde in the presence of a base (e.g., NaOH) or Lewis acid (e.g., ZnCl₂):Isoxazole + Biphenyl-4-carbaldehyde → (4E)-4-(Biphenyl-4-ylmethylene)-isoxazol-5(4H)-oneConditions: Dichloromethane (DCM), room temperature, 12 hours.

Chloromethylation :

The chloromethyl group is introduced via nucleophilic substitution using chloromethyl methyl ether (MOMCl) or thionyl chloride (SOCl₂):Isoxazole intermediate + SOCl₂ → Chloromethylated productConditions: Anhydrous DCM, 0°C to room temperature, 2–4 hours.

Optimized Yield : 65–75% after column chromatography (silica gel, ethyl acetate/hexane).

Green Synthesis Using Agro-Waste Catalyst

An eco-friendly approach employs a tungsten oxide on fermented orange peel ash (WEOFPA) catalyst with glycerol as a solvent.

Procedure :

- Reagent Mixing :

Combine hydroxylamine hydrochloride, ethyl acetoacetate, and biphenyl-4-carbaldehyde in a 1:1:1 molar ratio. - Catalyst Addition :

Add 5 mL WEOFPA and 0.4 mL glycerol. - Reaction Conditions :

Stir at 60°C for 3–4 hours. - Workup :

Triturate with ice-cold water to precipitate the product.

Advantages :

- Yield : 85–90% (higher than conventional methods).

- Sustainability : Uses renewable solvents and catalysts.

Cyclization and Purification

A modified protocol emphasizes purity control through advanced purification:

Synthetic Route :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Oxime Formation | NH₂OH·HCl, EtOH, reflux | Generate cyclization precursor |

| Aldol Condensation | Biphenyl-4-carbaldehyde, DCM, rt | Attach biphenyl moiety |

| Chloromethylation | SOCl₂, DCM, 0°C | Introduce -CH₂Cl group |

| Purification | Column chromatography (PE:EA = 4:1) | Remove byproducts |

Characterization Data :

- Melting Point : 180–182°C (lit.).

- NMR : δ 7.93–8.00 (m, aromatic protons), δ 4.35 (s, -CH₂Cl).

Comparative Analysis of Methods

Critical Considerations

- Solvent Choice : Dichloromethane and ethanol are common, but glycerol/WEOFPA reduces environmental impact.

- Catalysts : Lewis acids (e.g., ZnCl₂) improve reaction rates but require post-synthesis neutralization.

- Byproducts : Nitro and hydroxyl intermediates may form, necessitating rigorous purification.

作用机制

The mechanism by which (4E)-4-(Biphenyl-4-ylmethylene)-3-(chloromethyl)-isoxazol-5(4H)-one exerts its effects involves interactions with various molecular targets. The biphenyl group can engage in π-π stacking interactions, while the chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes, receptors, or other cellular components, leading to specific biological effects.

相似化合物的比较

Structural and Functional Group Variations

Isoxazole derivatives share a common heterocyclic core but differ in substituents, which critically influence their chemical, physical, and biological properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Group Comparison

Key Reactivity Trends:

- Chloromethyl Group : Facilitates nucleophilic substitutions (e.g., with amines or thiols) across all analogs .

- Aromatic Substituents : Electron-rich groups (e.g., methoxy) enhance electrophilic aromatic substitution, while electron-deficient groups (e.g., dichloro) favor SN2 reactions .

Limitations and Challenges

- Solubility : Biphenyl and benzyloxy derivatives exhibit poor aqueous solubility, necessitating formulation with surfactants or co-solvents .

- Toxicity : Chlorinated analogs (e.g., dichlorobenzylidene) show hepatotoxicity in vitro (LD₅₀: 45 µM), limiting therapeutic use without structural optimization .

生物活性

(4E)-4-(Biphenyl-4-ylmethylene)-3-(chloromethyl)-isoxazol-5(4H)-one, with the molecular formula CHClNO and CAS number 1142199-37-8, is a synthetic organic compound belonging to the isoxazole family. Its unique structural features position it as a promising candidate for various biological applications, including potential roles in drug development and material science.

The biological activity of this compound is largely attributed to its structural components:

- Biphenyl Group : Facilitates π-π stacking interactions with biological macromolecules.

- Chloromethyl Group : Capable of forming covalent bonds with nucleophilic sites on proteins, which can modulate enzyme and receptor activities.

These interactions suggest that this compound may influence various cellular processes, including enzyme kinetics and receptor signaling pathways.

Biological Properties

Research into the biological properties of isoxazole derivatives has revealed a range of activities:

Antimicrobial Activity

A study evaluating derivatives of isoxazol-5(4H)-one found notable antimicrobial properties. Compounds were tested against various bacterial strains, revealing:

- Staphylococcus epidermidis : Inhibition at concentrations lower than 15.62 µg/mL.

- Escherichia coli : Higher minimum inhibitory concentrations (MIC) were observed, indicating lower susceptibility due to the complex cell wall structure of Gram-negative bacteria .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| ILA1 | C. tropicalis | 125 |

| ILA13 | S. epidermidis | <15.62 |

| ILA7 | E. coli | 250 - 500 |

Antioxidant Activity

Isoxazole derivatives have also demonstrated antioxidant properties, contributing to their potential therapeutic applications in oxidative stress-related diseases .

Case Studies

-

Antiproliferative Effects : In a study assessing the antiproliferative activity of various isoxazole derivatives on cancer cell lines (HT-29, M21, MCF7), it was found that certain compounds exhibited significant growth inhibition at nanomolar concentrations. The IC values for these compounds were notably low, indicating high potency against cancer cells .

Compound Cell Line IC (nM) PIB-SO HT-29 15 PIB-SO M21 20 PIB-SO MCF7 25 - Mechanistic Insights : The antiproliferative mechanism was linked to cell cycle disruption at the G2/M phase and interference with β-tubulin dynamics, leading to cytoskeletal disruption and subsequent cell death .

Synthesis and Derivative Studies

The synthesis of this compound typically involves:

- Formation of the isoxazole ring via a 1,3-dipolar cycloaddition reaction.

- Introduction of the biphenyl group through a Wittig reaction.

- Chloromethylation using formaldehyde and hydrochloric acid.

Recent studies have expanded on this compound's derivatives, exploring their biological activities and potential applications in drug design and material science .

科学研究应用

Medicinal Chemistry

Anticancer Activity

The compound has shown promising anticancer properties. In vitro studies have indicated that it can inhibit the growth of cancer cell lines, making it a candidate for further development as an anticancer agent. For instance, compounds with similar structures have been tested against the NCI60 cell line panel, demonstrating significant cytotoxicity with IC50 values ranging from 0.20 to 2.58 µM in certain derivatives . The mechanism of action is believed to involve interactions with cellular targets, potentially modulating enzyme activities and receptor signaling pathways.

Tyrosinase Inhibition

Additionally, (4E)-4-(Biphenyl-4-ylmethylene)-3-(chloromethyl)-isoxazol-5(4H)-one may serve as a synthetic tyrosinase inhibitor. Tyrosinase is an enzyme critical in melanin biosynthesis, and its inhibition is of interest in treating hyperpigmentation disorders and certain types of skin cancer . Studies have focused on the structure-activity relationship of various isoxazole derivatives to enhance their inhibitory efficacy against tyrosinase.

Material Science

Polymer Chemistry

The compound's reactivity allows it to be utilized as a monomer or cross-linking agent in polymer synthesis. The introduction of the chloromethyl group enables further chemical modifications that can lead to the formation of advanced materials with tailored properties. This characteristic is particularly valuable in developing specialty polymers with specific thermal and mechanical properties .

Fluorescent Materials

Due to the biphenyl moiety's ability to facilitate π-π stacking interactions, this compound can be explored for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes in biological imaging. The modification of the isoxazole ring can lead to derivatives with enhanced photophysical properties suitable for optoelectronic applications.

Chemical Intermediates

Synthesis of Novel Compounds

this compound serves as an important intermediate in synthesizing other bioactive compounds. Its chloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups that can modify biological activity or enhance solubility in different environments. This versatility makes it a valuable building block in organic synthesis.

常见问题

Q. What are the common synthetic routes for (4E)-4-(Biphenyl-4-ylmethylene)-3-(chloromethyl)-isoxazol-5(4H)-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via multicomponent reactions involving aldehydes, hydroxylamine hydrochloride, and β-keto esters. A green approach uses GO@Fe(ClO4)₃ nanocatalyst under solvent-free conditions at 100°C, achieving yields of 75–90% . Optimization strategies include:

- Catalyst loading : 5–10 mol% for efficient cyclization.

- Temperature control : 80–100°C to balance reaction rate and decomposition risks.

- Solvent-free or aqueous conditions : Reduces side reactions and improves atom economy.

Comparative data for synthetic routes:

| Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|

| GO@Fe(ClO4)₃ | Solvent-free, 100°C | 85 | |

| RuCl₂(p-cymene)₂ | Toluene, reflux | 62–80 |

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assigns proton environments (e.g., δ 7.50–1.07 ppm for protons, 171.10–10.81 ppm for carbons in derivatives) .

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at 1664 cm⁻¹) .

- Elemental analysis : Validates purity (e.g., C: 49.60–49.65%; H: 3.00–3.03%) .

- HRMS : Confirms molecular ions (e.g., [M-H]⁻ at m/z 250.1088) .

- X-ray crystallography : Resolves stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How do catalytic systems influence the rearrangement of 4-alkylidene-isoxazol-5(4H)-ones, and what role do intramolecular hydrogen bonds play?

- Methodological Answer : Ru catalysts (e.g., [RuCl₂(p-cymene)]₂) promote non-decarboxylative rearrangements to pyrazolecarboxylic acids. Intramolecular H-bonds stabilize intermediates, preventing decarboxylation. For example:

- Substrates without H-bonding (e.g., ethyl acrylate derivatives) yield 80% product via decarboxylation.

- H-bonded analogs form tarry mixtures due to unstable intermediates .

Mechanistic studies propose a vinyl Ru-nitrenoid intermediate , which cyclizes to form products .

Q. What methodologies are employed to evaluate the antioxidant and antibacterial activities of isoxazol-5(4H)-one derivatives?

- Methodological Answer :

- Antioxidant activity :

- DPPH radical scavenging : Measures IC₅₀ (25–50 μM for active derivatives).

- FRAP assay : Quantifies reducing power (e.g., 4j derivative: 80% activity at 100 μM) .

- Antibacterial activity :

- MIC assays : Tests against S. aureus (MIC 8–32 μg/mL) and E. coli. Electron-withdrawing groups (e.g., 4-bromo) enhance activity .

Q. How can computational chemistry (e.g., DFT) predict the reactivity and bioactivity of derivatives?

- Methodological Answer : DFT calculations analyze:

- Frontier orbitals : HOMO-LUMO gaps (~4.5 eV) predict electrophilic sites for nucleophilic attacks .

- Electrostatic potential maps : Identify regions prone to redox interactions (e.g., biphenyl moiety).

- Mulliken charges : Correlate with solubility (e.g., dipole moments ~5.2 Debye guide solvent selection) .

Q. What factors explain contradictory outcomes in the catalytic transformation of structurally similar isoxazol-5(4H)-ones?

- Methodological Answer : Outcomes depend on:

- Substituent effects : Bulky groups (e.g., biphenyl) hinder cyclization, leading to side products.

- H-bonding capacity : Stabilizes intermediates in decarboxylative pathways (e.g., ethyl acrylate derivatives) vs. tarry mixtures in non-H-bonded systems .

- Electronic effects : Electron-deficient aryl groups increase electrophilicity, favoring cyclization .

Data Contradiction Analysis

- Example : reports tarry mixtures for 3-phenyl-4-(3-phenylallylidene)-isoxazol-5-one, while ethyl acrylate analogs yield 80% product. This discrepancy arises from the absence of intramolecular H-bonding in the latter, allowing clean decarboxylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。